molecular formula C17H20ClN5O3S B11000204 1-(6-chloropyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide

1-(6-chloropyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide

Cat. No.: B11000204
M. Wt: 409.9 g/mol
InChI Key: AIFAQTTYMBYXIG-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the carboxamide group, and finally the attachment of the chloropyridazinyl and sulfamoylbenzyl groups. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(6-chloropyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide exhibit promising anticancer activity. For instance, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer cell lines. Studies have highlighted their ability to induce apoptosis and inhibit cell proliferation in models of breast and colon cancer .

Antibacterial Properties

The sulfamoyl group is also associated with antibacterial activity. Compounds that incorporate this moiety have demonstrated effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial folate synthesis .

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound may find application. For example, sulfonamide derivatives have been reported to inhibit carbonic anhydrase and urease, which are critical in various physiological processes and disease states . This inhibition can lead to therapeutic effects in conditions such as glaucoma and urinary tract infections.

Case Study 1: Anticancer Evaluation

A study focused on a series of sulfonamide derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against human cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the interaction between these compounds and target proteins involved in cancer progression .

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial efficacy of various sulfamoyl-containing compounds against resistant bacterial strains. The results indicated that these compounds not only inhibited bacterial growth but also displayed synergistic effects when combined with other antibiotics, suggesting potential for combination therapies .

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the sulfamoyl group, for example, may enhance its solubility or binding affinity compared to similar compounds.

Biological Activity

1-(6-chloropyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide is a compound with significant potential in pharmacological applications. Its unique structure suggests various biological activities, which have been the focus of recent research. This article reviews the biological activity of this compound, including its pharmacodynamics, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following SMILES notation: OC1CCN(CC1)c2ccc(Cl)nn2. It has a molecular formula of C15H18ClN5O2SC_{15}H_{18}ClN_5O_2S and a molecular weight of approximately 371.85 g/mol. The presence of a chloropyridazine moiety and a sulfamoyl group are critical for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.

Antitumor Activity

The compound's potential as an antitumor agent has been explored in vitro. Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Preliminary data suggest that it could be effective against specific types of cancer, including breast adenocarcinoma, due to its ability to interfere with tumor cell signaling pathways.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Receptor Modulation : It might interact with specific receptors that regulate cell growth and survival.
  • Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels may lead to cellular damage in tumor cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives, including the target compound, demonstrated broad-spectrum antimicrobial activity. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Antitumor Activity in Breast Cancer Cells

In vitro studies using MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an antitumor agent.

Data Tables

Activity Type Observed Effect Reference
AntimicrobialEffective against S. aureus
AntitumorReduced viability in MCF-7 cells
Enzyme InhibitionInhibition of metabolic enzymes

Properties

Molecular Formula

C17H20ClN5O3S

Molecular Weight

409.9 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-[(4-sulfamoylphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H20ClN5O3S/c18-15-5-6-16(22-21-15)23-9-7-13(8-10-23)17(24)20-11-12-1-3-14(4-2-12)27(19,25)26/h1-6,13H,7-11H2,(H,20,24)(H2,19,25,26)

InChI Key

AIFAQTTYMBYXIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C3=NN=C(C=C3)Cl

Origin of Product

United States

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